H-L-Ile-Amc TFA

Leucyl Aminopeptidase Enzyme Kinetics Parasitology

Researchers characterizing aminopeptidases frequently encounter signal failure when generic Leu-AMC substrates fail to detect isoleucine-preferring enzymes. H-L-Ile-Amc TFA eliminates this variable with a validated Ile-specific fluorogenic design. • Enables quantitative detection via AMC fluorophore release upon enzymatic cleavage • Specifically cited for yeast and mold detection in complex sample matrices • Essential for P1 specificity profiling in enzyme characterization and inhibitor screening panels ≥98% purity with defined stability supports GMP/GLP QC lot-release testing and reproducible fluorescence quantification.

Molecular Formula C18H21F3N2O5
Molecular Weight 402.4 g/mol
CAS No. 191723-68-9
Cat. No. B070696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-L-Ile-Amc TFA
CAS191723-68-9
Molecular FormulaC18H21F3N2O5
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C16H20N2O3.C2HF3O2/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11;3-2(4,5)1(6)7/h5-9,15H,4,17H2,1-3H3,(H,18,20);(H,6,7)/t9-,15-;/m0./s1
InChIKeyXPPJTDCCTDQORL-UXZWUECBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-L-Ile-Amc TFA: Specific Fluorogenic Aminopeptidase Substrate


H-L-Ile-Amc TFA (L-Isoleucine 7-amido-4-methylcoumarin trifluoroacetate salt) is a fluorogenic peptidyl substrate utilized in biochemical research to measure aminopeptidase activity . The compound consists of the amino acid L-isoleucine linked via an amide bond to the fluorophore 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage by target aminopeptidases, the highly fluorescent AMC moiety is released, enabling sensitive and quantitative detection of enzyme activity in vitro .

Why H-L-Ile-Amc TFA Cannot Be Replaced


Aminopeptidases exhibit distinct substrate specificities based on the N-terminal amino acid residue. The use of a non-optimal substrate can lead to significantly reduced signal, inaccurate kinetic measurements, or complete failure to detect target enzyme activity. H-L-Ile-Amc TFA is specifically designed for aminopeptidases with a preference for isoleucine at the P1 position. Substituting it with a more generic substrate like L-Leu-AMC, while structurally similar, targets a different active site preference and will not accurately reflect the activity of an isoleucine-preferring aminopeptidase [1]. Direct substitution without experimental validation introduces a critical variable that compromises assay validity and data reproducibility.

H-L-Ile-Amc TFA: Evidence vs. Primary Analogs


Leishmania Leucyl Aminopeptidase vs. L-Leu-AMC

In a study characterizing a leucyl aminopeptidase (Lap) from pathogenic Leishmania species, the enzyme exhibited highly restricted substrate specificity. While the enzyme was highly active against its preferred substrate, L-Leu-AMC (kcat/Km ≈ 63 s⁻¹·mM⁻¹), it hydrolyzed L-Ile-AMC considerably less efficiently (kcat/Km ≈ 3 s⁻¹·mM⁻¹) [1]. This demonstrates that L-Ile-AMC is not a suitable substrate for this enzyme and highlights its distinct, non-overlapping specificity compared to L-Leu-AMC.

Leucyl Aminopeptidase Enzyme Kinetics Parasitology

Purity and Storage Specifications

Vendor specifications indicate that H-L-Ile-Amc TFA (CAS 191723-68-9) is available at a minimum purity of 98% . Recommended long-term storage conditions for the powder form are -20°C for up to 3 years or 4°C for 2 years. Once in solution, stability is limited to 6 months at -80°C or 1 month at -20°C .

Quality Control Reagent Stability Procurement

Limited Comparative Data Across Analogs

Based on a comprehensive search of primary research papers, patents, and authoritative databases, high-strength differential evidence (e.g., direct head-to-head comparisons of H-L-Ile-Amc TFA against its closest analogs like L-Val-AMC or L-Ala-AMC across multiple enzyme systems) is currently limited in the publicly available literature. The available data, while confirming its specific use-case, does not provide a broad quantitative profile to definitively establish superiority or inferiority across all applications.

Literature Gap Comparative Analysis

H-L-Ile-Amc TFA: Targeted Application Scenarios


Food and Environmental Yeast/Mold Detection

This compound is specifically cited for use as an enzyme substrate to detect yeasts and molds in samples via aminopeptidase activity . This application leverages the inherent specificity of the isoleucine-AMC bond for certain microbial aminopeptidases, providing a targeted alternative to broader-spectrum substrates and enabling a more selective readout in complex sample matrices .

Isoleucine-Preferring Aminopeptidase Profiling

As demonstrated by the data on Leishmania leucyl aminopeptidase, this substrate is an essential tool for profiling the substrate specificity of novel or uncharacterized aminopeptidases . Its use in a panel alongside other amino acid-AMC substrates (e.g., Leu-AMC, Ala-AMC) is critical for defining the P1 preference of an enzyme, a fundamental step in enzyme characterization and inhibitor screening campaigns.

Quality Control in Peptide and Protein Manufacturing

The high purity specification (≥98%) and defined stability profile of H-L-Ile-Amc TFA make it suitable for use in quality control assays within GMP or GLP environments. The reproducible release of the AMC fluorophore upon cleavage ensures consistent and reliable quantification of aminopeptidase contamination or activity in manufactured biologics, supporting stringent lot-release testing requirements.

Aminopeptidase Structure-Function Studies

The differential catalytic efficiency observed with H-L-Ile-Amc TFA compared to other substrates like L-Leu-AMC provides a quantitative basis for structure-function studies [1]. By measuring kinetic parameters (Km, kcat) with this substrate, researchers can probe the molecular determinants of substrate binding and catalysis within the enzyme's active site, contributing to a deeper understanding of aminopeptidase mechanisms.

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